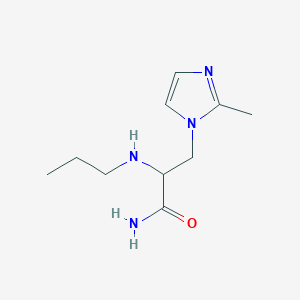

3-(2-Methyl-1h-imidazol-1-yl)-2-(propylamino)propanamide

Beschreibung

3-(2-Methyl-1H-imidazol-1-yl)-2-(propylamino)propanamide is a synthetic organic compound featuring a propanamide backbone substituted with a 2-methylimidazole ring and a propylamino group. Its molecular formula is C10H17N3O (molar mass: 195.27 g/mol). This structural profile suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where imidazole derivatives are known to interact (e.g., histamine receptors or cytochrome P450 enzymes).

Eigenschaften

Molekularformel |

C10H18N4O |

|---|---|

Molekulargewicht |

210.28 g/mol |

IUPAC-Name |

3-(2-methylimidazol-1-yl)-2-(propylamino)propanamide |

InChI |

InChI=1S/C10H18N4O/c1-3-4-13-9(10(11)15)7-14-6-5-12-8(14)2/h5-6,9,13H,3-4,7H2,1-2H3,(H2,11,15) |

InChI-Schlüssel |

PSYKRODWGHMPOW-UHFFFAOYSA-N |

Kanonische SMILES |

CCCNC(CN1C=CN=C1C)C(=O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methyl-1h-imidazol-1-yl)-2-(propylamino)propanamide typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of glyoxal, formaldehyde, and ammonia or primary amines.

Alkylation: The imidazole ring is then alkylated with 2-methyl groups using alkyl halides under basic conditions.

Amidation: The final step involves the reaction of the alkylated imidazole with propylamine to form the propanamide derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Methyl-1h-imidazol-1-yl)-2-(propylamino)propanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the propylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as halides, thiols, and amines under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of corresponding imidazole N-oxides.

Reduction: Formation of reduced imidazole derivatives.

Substitution: Formation of substituted imidazole derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

3-(2-Methyl-1h-imidazol-1-yl)-2-(propylamino)propanamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical agent due to its biological activities.

Industry: Used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 3-(2-Methyl-1h-imidazol-1-yl)-2-(propylamino)propanamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

Pathways Involved: The compound may affect various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.

Vergleich Mit ähnlichen Verbindungen

2-(Ethylamino)-3-(2-methyl-1H-imidazol-1-yl)propanamide (CAS 1250694-19-9)

- Structure: Differs by an ethylamino group instead of propylamino.

- Pharmacokinetic studies suggest ethylamino derivatives may exhibit faster metabolic clearance compared to propylamino analogs.

3-(1H-Imidazol-2-yl)propan-1-amine (CAS 41306-56-3)

- Structure : Replaces the propanamide group with a primary amine.

- Impact : The amine group increases basicity (pKa ~9.5 vs. amide pKa ~0.5), enhancing ionization at physiological pH. This reduces blood-brain barrier penetration but may improve binding to cationic targets like ion channels.

Functional Group Variations

Prilocaine (C13H20N2O, CAS 721-50-6)

- Structure : Features a toluidine (2-methylphenyl) group instead of imidazole.

- Pharmacology: A clinically used local anesthetic. The toluidine group enhances lipophilicity (logP ~2.1 vs. ~1.5 for the imidazole analog), favoring nerve membrane binding.

2-(2-Methyl-1H-imidazol-1-yl)aniline (CAS 26286-55-5)

- Structure : Attaches imidazole to an aniline ring.

- Physicochemical Properties : Higher melting point (132.5–134.5°C) compared to the target compound (data lacking), likely due to increased crystallinity from the aniline’s planar structure. The absence of the propanamide chain reduces steric hindrance, possibly enhancing reactivity in electrophilic substitutions.

Data Tables

Table 1: Physicochemical Comparison

| Compound | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups | logP (Predicted) |

|---|---|---|---|---|

| Target Compound | C10H17N3O | 195.27 | Imidazole, Propanamide | 1.5 |

| 2-(Ethylamino)-3-(2-methyl-1H-imidazol-1-yl)propanamide | C9H15N3O | 187.24 | Imidazole, Ethylamino, Propanamide | 1.0 |

| Prilocaine | C13H20N2O | 220.31 | Toluidine, Propanamide | 2.1 |

| 3-(1H-Imidazol-2-yl)propan-1-amine | C6H11N3 | 125.17 | Imidazole, Primary amine | -0.2 |

Table 2: Pharmacological Relevance

| Compound | Biological Activity | Key Interactions |

|---|---|---|

| Target Compound | Potential local anesthetic (theoretical) | Imidazole-histamine receptor H2 |

| Prilocaine | Clinically used local anesthetic | Sodium channel blockade |

| 3-(1H-Imidazol-2-yl)propan-1-amine | Experimental (enzyme inhibition) | Cytochrome P450 binding |

Research Findings and Implications

- Receptor Binding : The imidazole ring in the target compound may confer affinity for histamine receptors, unlike Prilocaine’s sodium channel focus.

- Metabolism : Imidazole-containing compounds are prone to CYP450-mediated oxidation, suggesting faster hepatic clearance than toluidine-based drugs.

- Toxicity: Propylamino chains are associated with higher nephrotoxicity risk compared to ethylamino analogs, as observed in related amidine derivatives.

Biologische Aktivität

The compound 3-(2-Methyl-1H-imidazol-1-yl)-2-(propylamino)propanamide , also known by its CAS number 1250694-21-3, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.

- Molecular Formula : C9H16N4O

- Molecular Weight : 196.24 g/mol

- CAS Number : 1250694-21-3

- Purity : Standard purity is reported at 98% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the central nervous system. Studies suggest that this compound may act as a reversible inhibitor of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters such as dopamine. Inhibition of MAO-B has been linked to neuroprotective effects and potential therapeutic benefits in neurodegenerative diseases like Parkinson's disease (PD) .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant MAO-B inhibitory activity. The half-maximal inhibitory concentration (IC50) values for related compounds have shown promising results, suggesting that modifications to the imidazole moiety can enhance inhibitory potency .

In Vivo Studies

Animal models have been utilized to assess the neuroprotective effects of this compound. For instance, studies involving rodent models of PD indicated that treatment with this compound resulted in improved motor function and reduced neurodegeneration compared to control groups .

Case Study 1: Neuroprotection in Parkinson's Disease

A study focused on the neuroprotective properties of this compound in a mouse model of PD demonstrated a significant reduction in dopaminergic neuron loss. The treated group exhibited enhanced locomotor activity and decreased levels of oxidative stress markers compared to untreated controls. These findings suggest that the compound may offer therapeutic benefits for PD patients by mitigating neuronal damage .

Case Study 2: Cognitive Enhancement

Another investigation explored the cognitive-enhancing effects of this compound in aged rats. Results indicated that administration led to improved memory and learning capabilities, potentially linked to its MAO-B inhibitory effects and modulation of neurotransmitter levels in the brain .

Comparative Analysis with Related Compounds

| Compound Name | CAS Number | MAO-B IC50 (nM) | Notes |

|---|---|---|---|

| Selegiline | CHEMBL972 | 36.0 | Irreversible MAO-B inhibitor |

| Rasagiline | CHEMBL887 | 15.4 | Irreversible MAO-B inhibitor |

| Safinamide | CHEMBL396778 | 29.0 | Reversible MAO-B inhibitor |

| This compound | 1250694-21-3 | TBD | Potential for neuroprotection |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.